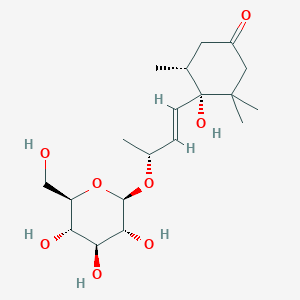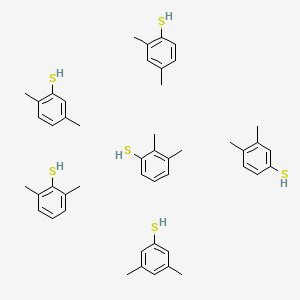
2,3-Dimethylbenzenethiol;2,4-dimethylbenzenethiol;2,5-dimethylbenzenethiol;2,6-dimethylbenzenethiol;3,4-dimethylbenzenethiol;3,5-dimethylbenzenethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylbenzenethiol, 2,4-dimethylbenzenethiol, 2,5-dimethylbenzenethiol, 2,6-dimethylbenzenethiol, 3,4-dimethylbenzenethiol, and 3,5-dimethylbenzenethiol are organic compounds known as dimethylbenzenethiols. These compounds are characterized by the presence of two methyl groups and a thiol group attached to a benzene ring. They are used in various chemical reactions and have applications in different fields such as chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Dimethylbenzenethiols can be synthesized through several methods. One common method involves the reaction of dimethylbenzene (xylene) with sulfur or sulfur-containing compounds under specific conditions. For example, 2,4-dimethylbenzenethiol can be synthesized by reacting 2,4-dimethylbenzene with sulfur in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of dimethylbenzenethiols often involves large-scale chemical reactions using specialized equipment. The process typically includes the use of high temperatures and pressures to facilitate the reaction between dimethylbenzene and sulfur compounds. The resulting product is then purified through distillation or other separation techniques to obtain the desired dimethylbenzenethiol .
化学反应分析
Types of Reactions
Dimethylbenzenethiols undergo various chemical reactions, including:
Oxidation: Dimethylbenzenethiols can be oxidized to form sulfonic acids or sulfoxides.
Reduction: These compounds can be reduced to form corresponding hydrocarbons.
Substitution: Dimethylbenzenethiols can participate in substitution reactions where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides
Reduction: Hydrocarbons
Substitution: Halogenated dimethylbenzenes
科学研究应用
Dimethylbenzenethiols have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties and as building blocks for drug development.
Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents.
作用机制
The mechanism of action of dimethylbenzenethiols involves their interaction with specific molecular targets and pathways. The thiol group in these compounds can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to changes in cellular processes and biochemical pathways, which can be harnessed for therapeutic or industrial purposes .
相似化合物的比较
Dimethylbenzenethiols can be compared with other thiol-containing compounds such as:
Thiophenol: Similar structure but without the methyl groups.
Methylthiophenol: Contains one methyl group and a thiol group.
Ethylbenzenethiol: Contains an ethyl group instead of methyl groups.
The presence of two methyl groups in dimethylbenzenethiols makes them unique and can influence their reactivity and applications compared to other thiol-containing compounds .
属性
分子式 |
C48H60S6 |
|---|---|
分子量 |
829.4 g/mol |
IUPAC 名称 |
2,3-dimethylbenzenethiol;2,4-dimethylbenzenethiol;2,5-dimethylbenzenethiol;2,6-dimethylbenzenethiol;3,4-dimethylbenzenethiol;3,5-dimethylbenzenethiol |
InChI |
InChI=1S/6C8H10S/c1-6-3-7(2)5-8(9)4-6;1-6-3-4-8(9)5-7(6)2;1-6-3-4-8(9)7(2)5-6;1-6-3-4-7(2)8(9)5-6;1-6-4-3-5-8(9)7(6)2;1-6-4-3-5-7(2)8(6)9/h6*3-5,9H,1-2H3 |
InChI 键 |
MXTHSFBVNQGBHW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)S)C.CC1=CC(=C(C=C1)C)S.CC1=C(C(=CC=C1)S)C.CC1=C(C(=CC=C1)C)S.CC1=C(C=C(C=C1)S)C.CC1=CC(=CC(=C1)S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086514.png)
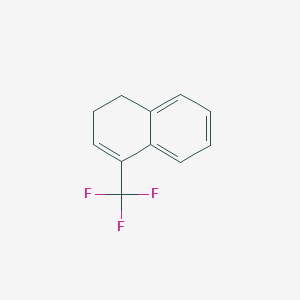
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(2-chlorophenyl)pyrimidin-4-ol](/img/structure/B14086525.png)
![Methyl 4-[2-(1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14086527.png)
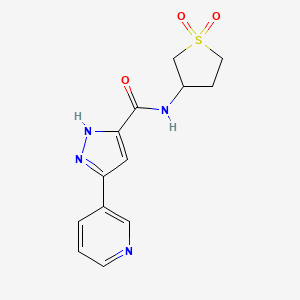
![5-(8-Aminoimidazo[1,2-a]pyrazin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B14086538.png)

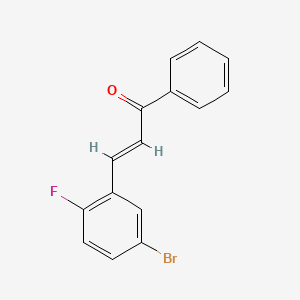
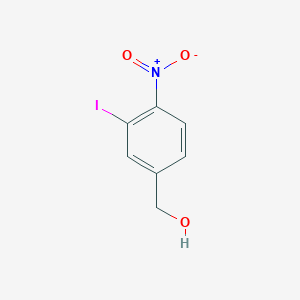
![N~3~-{3-[(7-Methyl-1,8-naphthyridin-2-YL)amino]-3-oxopropyl}-N~1~-[(7-oxo-7,8-dihydro-1,8-naphthyridin-2-YL)methyl]-beta-alaninamide](/img/structure/B14086556.png)

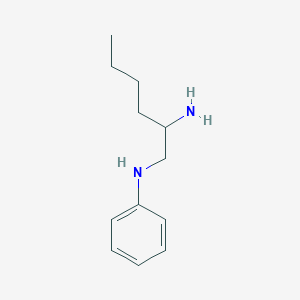
![5-(5-chloro-2-hydroxyphenyl)-N-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14086577.png)
